N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-linked acetamide moiety at position 3. The 2-chlorophenylmethyl group attached to the acetamide nitrogen distinguishes it from structurally related analogs. This compound is hypothesized to exhibit bioactivity due to its resemblance to known pharmacophores in kinase inhibitors and adenosine receptor modulators .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3S/c1-34-21-12-18-20(13-22(21)35-2)29-26(32-25(18)30-24(31-32)16-8-4-3-5-9-16)36-15-23(33)28-14-17-10-6-7-11-19(17)27/h3-13H,14-15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHZGIMZJSQONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (CAS No. 901755-94-0) is a synthetic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, focusing on cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 520.0 g/mol. The compound features a triazoloquinazoline core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 901755-94-0 |
| Molecular Formula | C26H22ClN5O3S |
| Molecular Weight | 520.0 g/mol |
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of compounds related to triazoloquinazolines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have demonstrated significant cytotoxic activity against various cancer cell lines. In particular:
- IC50 Values : Compounds similar to N-[(2-chlorophenyl)methyl]-2-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT116 cell lines . This indicates a promising level of activity in inhibiting cancer cell growth.
The mechanism by which this compound exerts its biological effects appears to involve:
- DNA Intercalation : The triazoloquinazoline moiety is known for its ability to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : Compounds in this class have shown potential as Topo II inhibitors, which are critical in the management of cancer due to their role in DNA topology during replication .
Structure-Activity Relationship (SAR)
The biological activity of N-[(2-chlorophenyl)methyl]-2-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can be influenced by various structural modifications:
- Substituents : The presence of different substituents on the triazoloquinazoline core can significantly affect the cytotoxicity and selectivity towards specific cancer cell lines.
| Compound | IC50 (μM) HepG2 | IC50 (μM) HCT116 |
|---|---|---|
| N-(Trifluoromethyl) | 6.29 | 2.44 |
| N-(Ethylamine) | Higher | Lower |
This table illustrates that the introduction of bulky groups can negatively impact cytotoxic activity due to steric hindrance affecting binding affinity.
Case Studies
Several case studies have been documented regarding the efficacy of compounds related to N-[(2-chlorophenyl)methyl]-2-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide:
-
Study on HepG2 Cells : A study demonstrated that derivatives with specific substitutions showed enhanced cytotoxicity against HepG2 cells compared to standard chemotherapeutics.
"The incorporation of hydrophobic groups significantly increased the binding affinity and cytotoxic activity against HepG2 cells" .
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could potentially reduce tumor size in xenograft models when administered at optimal dosages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with derivatives such as N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide (). Key differences include:
- Substituent Position : The target compound has a 2-chlorophenylmethyl group, whereas the analogue in features a 3-chloro-4-methoxyphenyl group. This positional variance may influence steric hindrance and electronic interactions with biological targets.
- Methoxy Group Configuration : Both compounds retain 8,9-dimethoxy groups on the quinazoline ring, which are critical for π-π stacking in receptor binding .
Pharmacological Activity
- Anti-Exudative Activity: Acetamide derivatives with sulfanyl linkages, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrate anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
- Adenosine Receptor Modulation: Triazoloquinazoline derivatives are known to interact with adenosine receptors (A1, A2A, A2B, A3), particularly via G-protein coupling . The 2-chlorophenylmethyl group may enhance selectivity for A3 receptors due to its hydrophobic character.
Data Table: Key Properties of Comparable Compounds
<sup>a</sup>logP values estimated using fragment-based methods.
Research Findings and Implications
- Electronic and Structural Similarity : The triazoloquinazoline core’s isovalency with purine nucleotides enables interactions with enzymes and receptors involved in nucleotide metabolism . The 8,9-dimethoxy groups enhance solubility and binding affinity in hydrophobic pockets .
- Therapeutic Potential: The compound’s structural features align with ferroptosis-inducing agents (FINs), which target redox imbalances in cancer cells . However, this requires empirical validation.
- Synthetic Challenges : Introducing the 2-chlorophenylmethyl group may reduce synthetic yield compared to simpler acetamide derivatives due to steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
